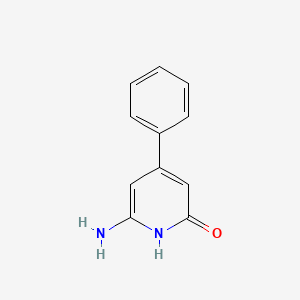

6-amino-4-phenyl-1H-pyridin-2-one

Description

Properties

IUPAC Name |

6-amino-4-phenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-6-9(7-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRVXYKBERZLDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanistic Pathway

A highly efficient one-pot strategy involves the condensation of benzaldehyde (as the aryl source), malononitrile (C3 synthon), and N-alkyl-2-cyanoacetamide (amino precursor) under basic or organocatalytic conditions. The reaction proceeds via:

-

Knoevenagel condensation : Benzaldehyde and malononitrile form an α,β-unsaturated dinitrile intermediate.

-

Michael addition : The dinitrile reacts with 2-cyanoacetamide, initiating cyclization.

-

Intramolecular cyclization and autoxidation : Tautomerization of the imino group to an amino group, followed by aromatization, yields the pyridin-2-one core.

Optimization of Catalysts and Conditions

Table 1: Comparative Catalytic Performance

| Catalyst System | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| K₂CO₃ (EtOH, reflux) | 1–4 h | 70 | Simple setup, no specialized catalysts |

| Betaine + Guanidine | 25 min total | 95 | Rapid, high-yield, eco-friendly |

Stepwise Synthesis via Preformed Intermediates

Intermediate Isolation and Functionalization

An alternative route isolates the Knoevenagel adduct (e.g., p-tolylidenemalononitrile) before cyclization:

-

Synthesis of α,β-unsaturated nitrile : Benzaldehyde and malononitrile react in methanol with betaine (15 minutes, 100% conversion).

-

Cyclization with 2-cyanoacetamide : The adduct reacts with N-benzyl-2-cyanoacetamide under guanidine carbonate catalysis (10 minutes, reflux), followed by acidic workup to deprotect the amino group.

Critical Reaction Parameters

-

Solvent selection : Methanol or ethanol ensures solubility of intermediates.

-

Temperature : Reflux conditions (70–80°C) accelerate cyclization without side reactions.

-

Workup : Neutralization with HCl precipitates the product, which is recrystallized from methanol.

Grignard Reagent-Mediated Phenylation

Introduction of the Phenyl Group

A patent-derived method uses phenylmagnesium bromide to functionalize a pyridinone precursor:

-

Synthesis of 4-cyano-4-aminopiperidine : React 1-benzyl-4-piperidone with KCN and benzylamine.

-

Grignard addition : Phenylmagnesium bromide introduces the phenyl group at position 4.

-

Deprotection and oxidation : Catalytic hydrogenation removes protecting groups, followed by oxidation to the pyridin-2-one.

Limitations and Adaptations

-

Industrial scalability : Requires careful handling of air-sensitive Grignard reagents.

-

Modifications : Substituting benzylamine with primary amines (e.g., methylamine) directs regioselectivity toward the 6-amino group.

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes while improving yields:

Advantages Over Conventional Heating

-

Energy efficiency : 50% reduction in thermal energy input.

-

Reproducibility : Uniform heating minimizes side products.

Structural Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

6-amino-4-phenyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

6-amino-4-phenyl-1H-pyridin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, facilitating the creation of diverse derivatives that can exhibit distinct properties and activities.

Synthetic Routes

The compound is typically synthesized through cyclization reactions involving 4-phenyl-2,6-diaminopyridine. Common methods include:

- Cyclization with Formic Acid or Formamide: This method promotes the formation of the pyridin-2-one ring under controlled conditions.

- Continuous Flow Reactors: These are employed in industrial settings to enhance yield and purity during large-scale synthesis.

Biological Applications

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. It interacts with specific molecular targets, potentially modulating enzyme activity by binding to active or allosteric sites. This characteristic is particularly valuable in drug design for diseases where enzyme regulation is critical.

Therapeutic Properties

Investigations into the therapeutic potential of this compound have revealed possible anti-inflammatory and anticancer activities. Its mechanism of action involves interactions with cellular pathways related to inflammation and cell proliferation, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Neurological Disorders

Recent studies have explored the use of similar pyridinone derivatives as positive allosteric modulators for metabotropic glutamate receptor subtype 2 (mGluR2). These compounds are being investigated for their potential to treat neurological and psychiatric disorders associated with glutamate dysfunction, highlighting the relevance of this compound in this context .

Industrial Applications

Advanced Materials Development

In industrial chemistry, this compound is utilized in the development of advanced materials and as a precursor for dyes and pigments. Its ability to undergo various chemical reactions makes it suitable for producing high-performance materials with specific properties.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound inhibits specific enzymes involved in cancer pathways, suggesting potential therapeutic applications. |

| Study B | Neurological Disorders | Investigated as a modulator for mGluR2 receptors, showing promise in alleviating symptoms associated with glutamate-related disorders. |

| Study C | Material Science | Utilized in synthesizing novel polymers that exhibit enhanced thermal stability and mechanical properties compared to traditional materials. |

Mechanism of Action

The mechanism of action of 6-amino-4-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

6-Amino-4-methylpyridin-2(1H)-one (CAS: 51564-93-3)

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 124.14 g/mol

- Key Differences : The phenyl group in the target compound is replaced with a methyl group, reducing molecular weight and hydrophobicity. This substitution likely decreases π-π stacking interactions in biological systems compared to the phenyl analog .

6-Amino-4-(trifluoromethyl)-1H-pyridin-2-one (CAS: 141187-98-6)

- Molecular Formula : C₆H₅F₃N₂O

- Molecular Weight : 178.11 g/mol

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity. This modification could improve bioavailability compared to the phenyl-substituted compound .

Pyrimidin-4-one Derivatives

4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one (CAS: 22114-24-5)

- Molecular Formula : C₁₆H₁₁N₃O₃

- Molecular Weight : 293.28 g/mol

- Key Differences: The pyrimidin-4-one core (two nitrogen atoms) versus pyridin-2-one (one nitrogen) alters hydrogen-bonding capabilities and electronic distribution.

6-Arylpyrimidin-4-one Analogs

- Synthesis : Prepared via Suzuki-Miyaura coupling (PdCl₂(PPh₃)₂ catalyst) with boronic acids or esters, yielding products with 18–46% efficiency .

- Structural Impact: The pyrimidinone core may confer distinct binding modes in enzyme inhibition compared to pyridinone derivatives.

Other Related Structures

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

6-(4-Ethylphenyl)-1H-pyridin-2-one (CAS: 1111114-74-9)

- Molecular Formula: C₁₃H₁₃NO

- Molecular Weight : 199.25 g/mol

Analytical Comparison

*Estimated data for the target compound based on structural analogs.

Q & A

Q. What are the most efficient synthetic routes for 6-amino-4-phenyl-1H-pyridin-2-one, and how can reaction yields be optimized?

The compound can be synthesized via one-pot multicomponent reactions involving aromatic aldehydes, cyanoacetamide derivatives, and ammonium acetate under reflux conditions. For example, analogous pyridin-2-one derivatives are synthesized using ethyl cyanoacetate and aldehydes in the presence of ammonium acetate as a catalyst . To optimize yields, adjust solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Characterization of intermediates via TLC or HPLC ensures reaction progression .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 10–12 ppm) .

- HPLC with UV detection (λ ~250–300 nm) to assess purity (>95%) and resolve regioisomers .

- Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 201.1). X-ray crystallography may resolve ambiguities in tautomeric forms .

Q. How can researchers evaluate the biological activity of this compound in preclinical studies?

Use in vitro assays to screen for antimicrobial, anticancer, or enzyme inhibitory activity:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values) using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in pyridin-2-one synthesis?

- Catalyst screening : Replace ammonium acetate with organocatalysts (e.g., piperidine) to enhance regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions; additives like acetic acid stabilize tautomers .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% compared to conventional heating .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs)?

- Methodological triangulation : Validate results using orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) .

- Batch-to-batch consistency : Ensure compound purity (>98% by HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with assays .

- Statistical rigor : Replicate experiments across independent labs and apply ANOVA to identify outliers .

Q. What computational and experimental strategies elucidate the reaction mechanism of pyridin-2-one formation?

- DFT calculations : Model transition states to identify rate-limiting steps (e.g., Knoevenagel condensation vs. cyclization) .

- Isotopic labeling : Use ¹⁵N-labeled ammonium acetate to track nitrogen incorporation into the pyridinone ring .

- Kinetic studies : Monitor intermediate accumulation via in-situ IR spectroscopy to deduce reaction pathways .

Q. How can structural modifications enhance the drug-likeness of this compound?

- Bioisosteric replacement : Substitute the phenyl ring with heterocycles (e.g., thiophene) to improve solubility and metabolic stability .

- Prodrug design : Introduce acetyl or PEG groups to the amino moiety for enhanced bioavailability .

- SAR studies : Systematically vary substituents at positions 4 and 6 to map activity cliffs (e.g., logP vs. IC₅₀ correlations) .

Methodological Notes

- Safety protocols : Handle pyridin-2-one derivatives in fume hoods; avoid inhalation/contact (LD₅₀ data pending) .

- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.